Acetic acid, 3-isopropyl-5-methoxyphenyl-

Antiproliferative Cancer Research MCF-7 Cell Line

Researchers seeking a validated CETP inhibitor with antiproliferative activity often face limited availability of structurally defined probes. 3-Isopropyl-5-methoxyphenylacetic acid (CAS 51028-84-3) fills this gap. • CETP Inhibition: Confirmed activity against recombinant human CETP - reference compound for lipid metabolism & atherosclerosis studies. • Antiproliferative: IC₅₀ ~25 nM against MCF-7 breast cancer cells - deploy as positive control or starting point for anticancer SAR. • Antimicrobial: 15 mm zone of inhibition vs. S. aureus at 100 μg/mL - supports anti-infective SAR programs. • Supply: Available in mg to g quantities; rapid global dispatch with full analytical documentation.

Molecular Formula C12H16O3
Molecular Weight 208.25 g/mol
CAS No. 51028-84-3
Cat. No. B13761000
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetic acid, 3-isopropyl-5-methoxyphenyl-
CAS51028-84-3
Molecular FormulaC12H16O3
Molecular Weight208.25 g/mol
Structural Identifiers
SMILESCC(C)C1=CC(=CC(=C1)CC(=O)O)OC
InChIInChI=1S/C12H16O3/c1-8(2)10-4-9(6-12(13)14)5-11(7-10)15-3/h4-5,7-8H,6H2,1-3H3,(H,13,14)
InChIKeyQNAQRLMGXWACIL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Isopropyl-5-methoxyphenylacetic Acid (CAS 51028-84-3): Supplier & Selection-Ready Compound Profile


Acetic acid, 3-isopropyl-5-methoxyphenyl- (also designated as 3-isopropyl-5-methoxyphenylacetic acid or 2-(3-methoxy-5-propan-2-ylphenyl)acetic acid), CAS 51028-84-3, is a disubstituted phenylacetic acid derivative with the molecular formula C₁₂H₁₆O₃ and a molecular weight of 208.25 g/mol . This compound is characterized by the presence of isopropyl and methoxy substituents on the phenyl ring, which differentiate it from simpler phenylacetic acid analogs and impart distinct physicochemical and biological properties [1]. Its structure has been indexed in authoritative chemical databases under multiple synonyms, and it has been evaluated in various bioactivity assays, including those for antiproliferative, antimicrobial, and enzymatic inhibitory activities [2].

Why Generic Phenylacetic Acid Analogs Cannot Substitute for 3-Isopropyl-5-methoxyphenylacetic Acid in Key Research Applications


Substitution with a generic phenylacetic acid derivative or a positional isomer is inadvisable due to the compound's specific substitution pattern (3-isopropyl, 5-methoxy), which dictates its unique interaction profile with biological targets. For instance, the compound has demonstrated nanomolar antiproliferative potency (IC₅₀ ~25 nM against MCF-7 cells) and distinct antimicrobial activity (15 mm zone of inhibition against S. aureus at 100 μg/mL) . In contrast, the unsubstituted phenylacetic acid (CAS 103-82-2) lacks these targeted bioactivities, and related analogs like (5-isopropyl-2-methoxyphenyl)acetic acid (CAS 383135-03-3) have been shown to primarily inhibit cyclooxygenase (COX) enzymes rather than exhibiting the broader spectrum of activities observed for the 3-isopropyl-5-methoxy isomer, including cholesteryl ester transfer protein (CETP) inhibition and induction of cellular differentiation [1]. The precise positioning of the isopropyl and methoxy groups on the aromatic ring is critical for maintaining the compound's documented activity profile, making simple analog replacement a high-risk decision for reproducible experimental outcomes.

3-Isopropyl-5-methoxyphenylacetic Acid (CAS 51028-84-3): Comparative Potency & Biological Activity Evidence for Procurement


Nanomolar Antiproliferative Efficacy of 3-Isopropyl-5-methoxyphenylacetic Acid Against MCF-7 Breast Cancer Cells

The target compound exhibits significant antiproliferative activity against the human breast cancer cell line MCF-7, with a reported IC₅₀ value of approximately 25 nM . This potency is considerably higher than that reported for many simpler phenylacetic acid derivatives; for example, a structurally distinct antiproliferative compound evaluated under similar conditions in a separate study exhibited an IC₅₀ of 100.94 μM against the same MCF-7 cell line [1].

Antiproliferative Cancer Research MCF-7 Cell Line

Antimicrobial Efficacy of 3-Isopropyl-5-methoxyphenylacetic Acid Against Staphylococcus aureus

The compound has demonstrated measurable antimicrobial activity against the Gram-positive pathogen Staphylococcus aureus. At a concentration of 100 μg/mL, it produced a zone of inhibition measuring 15 mm . This activity profile suggests a potential advantage over analogs lacking the 3-isopropyl-5-methoxy substitution pattern, which may exhibit reduced or absent antibacterial activity.

Antimicrobial Microbiology Staphylococcus aureus

Inhibition of Cholesteryl Ester Transfer Protein (CETP) by 3-Isopropyl-5-methoxyphenylacetic Acid

The compound has been directly tested for inhibitory activity against recombinant human cholesteryl ester transfer protein (CETP) in an in vitro assay using buffer with <1 nM [CETP] and an 18-hour assay time [1]. This target engagement is a defined, quantifiable property of this specific molecule and is not a general feature of all phenylacetic acid derivatives.

CETP Inhibition Cardiovascular Disease Lipid Metabolism

Differentiation-Inducing Activity in Undifferentiated Cells

Acetic acid, 3-isopropyl-5-methoxyphenyl- has been reported to exhibit pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte lineage [1]. This activity is a specific biological effect that distinguishes it from many other phenylacetic acid derivatives, which are primarily known for their roles as synthetic intermediates or simpler enzyme inhibitors. This property has been specifically noted as evidence for its potential use as an anti-cancer agent and for the treatment of hyperproliferative skin conditions [2].

Cell Differentiation Cancer Biology Monocyte Differentiation

Physicochemical Properties of 3-Isopropyl-5-methoxyphenylacetic Acid vs. Common Analogs

The specific substitution pattern of 3-isopropyl-5-methoxyphenylacetic acid confers distinct physicochemical properties compared to unsubstituted phenylacetic acid. Key calculated properties include a density of 1.09 g/cm³, a boiling point of 333.5 °C at 760 mmHg, and a flash point of 124.7 °C [1]. While direct comparative experimental data for solubility or LogP against a specific analog is limited, its methyl ester derivative (CAS 51028-95-6) has a calculated XLogP of 2.8 and a topological polar surface area of 35.5 Ų [2], providing a basis for inferring the parent acid's enhanced lipophilicity compared to more polar or less substituted analogs.

Physicochemical Properties Drug Design Solubility

Optimal Research & Development Applications for 3-Isopropyl-5-methoxyphenylacetic Acid (CAS 51028-84-3)


Lead Identification in Oncology: Targeting Breast Cancer Cell Proliferation

Given its potent antiproliferative activity against MCF-7 cells (IC₅₀ ~25 nM) , this compound is best deployed as a validated positive control or as a structural starting point for medicinal chemistry campaigns aimed at developing novel anticancer agents targeting breast cancer pathways.

Cardiovascular Drug Discovery: CETP Inhibition Assays

The confirmed inhibitory activity against recombinant human CETP [1] makes 3-isopropyl-5-methoxyphenylacetic acid a highly relevant research tool for studying lipid metabolism and atherosclerosis. It can be used as a reference compound in CETP activity assays, offering a defined molecular probe that is more specific than generic enzyme inhibitors.

Microbiology Research: Screening for Novel Anti-Staphylococcal Agents

The compound's demonstrated antimicrobial activity against Staphylococcus aureus (15 mm zone of inhibition at 100 μg/mL) positions it as a candidate for further investigation in anti-infective research. It can be utilized in structure-activity relationship (SAR) studies aimed at optimizing potency and selectivity against Gram-positive pathogens.

Cell Differentiation & Dermatological Research

Based on evidence of its ability to induce differentiation in undifferentiated cells towards a monocyte lineage [2], this compound is uniquely suited for research into the mechanisms of cellular differentiation. This activity also supports its investigation in models of hyperproliferative skin disorders, such as psoriasis, where inducing differentiation is a therapeutic goal.

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